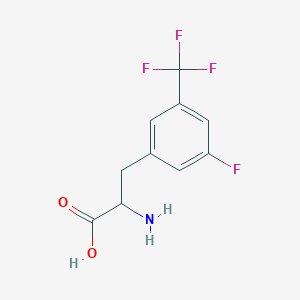

3-Fluoro-5-(trifluoromethyl)-DL-phenylalanine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Fluoro-5-(trifluoromethyl)-DL-phenylalanine (F-Phe) is an unnatural amino acid that has been studied extensively for its potential applications in scientific research. It is a synthetic amino acid derivative of phenylalanine, and has been used in a variety of experiments due to its unique properties. F-Phe has been used in protein engineering, as a model system for studying enzyme catalysis, and as a tool for understanding the effects of fluoroalkylation on protein structure and function. In addition, F-Phe has been used in a number of biochemical and physiological studies, including studies of the effects of fluoroalkylation on membrane proteins and enzymes.

科学的研究の応用

Materials Science Applications

- Sensing and Detection : A study by Xue et al. (2017) demonstrated the use of cyano-substituted vinylacridine derivatives linked with N-dodecyl-L-phenylalaninamide for creating nanofibers with aggregation-induced emission properties. These nanofibers can act as dual sensors for detecting aromatic amine and volatile acid vapors, showcasing the utility of fluorinated amino acids in materials science for environmental monitoring and chemical sensing (Xue et al., 2017).

Biochemical and Medical Research Applications

- Cerebral Protein Synthesis Imaging : Bodsch et al. (1988) utilized fluorine-18-labeled isomers of L-fluorophenylalanine in double-label experiments to study amino acid incorporation into cerebral proteins. This research highlights the role of fluorinated phenylalanine derivatives in developing noninvasive methods for studying cerebral protein synthesis patterns in medical imaging, specifically positron emission tomography (PET) (Bodsch et al., 1988).

- Radiofluorination for PET Imaging : Kienzle et al. (2005) developed a procedure for preparing [18F]fluorophenylalanine using electrochemical methods, contributing to advancements in PET imaging agents and highlighting the utility of fluorinated amino acids in diagnostic imaging (Kienzle et al., 2005).

- Protein Engineering and Stability : Highly fluorinated amino acids have been explored for their effects on the stability of proteins, particularly in the context of beta-sheet proteins. Chiu et al. (2009) investigated the effect of various highly fluorinated amino acids on the stability of a protein G B1 domain, offering insights into the potential of these amino acids in stabilizing proteins for therapeutic and biosensor applications (Chiu et al., 2009).

作用機序

Target of Action

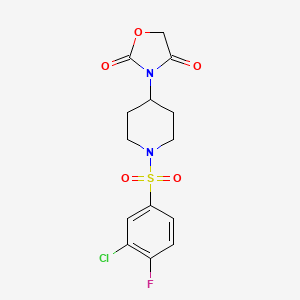

3-Fluoro-5-(trifluoromethyl)-DL-phenylalanine is a benzoic acid derivative featuring a fluoride and a trifluoromethyl at the 3- and 5-positions, respectively . It is employed in the synthesis of active pharmaceutical ingredients (APIs) due to the excellent lipophilicity and binding affinity provided by the fluorinated substituents .

Mode of Action

The compound interacts with its targets through amination reactions . The carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .

Pharmacokinetics

The compound’s excellent lipophilicity and binding affinity suggest that it may have good absorption and distribution characteristics .

Result of Action

One specific application of this compound is as a cap for a fusion inhibitor of the influenza A virus, based on oligothiophene . The product exhibits an inhibition of 0.22 µM on the membrane fusion between the virus and the endosome of the host cells .

特性

IUPAC Name |

2-amino-3-[3-fluoro-5-(trifluoromethyl)phenyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F4NO2/c11-7-2-5(3-8(15)9(16)17)1-6(4-7)10(12,13)14/h1-2,4,8H,3,15H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIUXEUFFBMGUPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)F)CC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F4NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[(5-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2763714.png)

![[4-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2763721.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2763723.png)

![3-[(2-chlorophenyl)methyl]-8-(4-ethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2763724.png)

![ethyl 4-[3-(2-amino-2-oxoethyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-9-yl]benzoate](/img/structure/B2763725.png)

![1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2763730.png)

![8-chloro-2-(1H-indole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2763733.png)

![(Z)-2-Cyano-N-[5-(diethylsulfamoyl)-2-piperidin-1-ylphenyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2763735.png)

![Ethyl (2Z)-2-amino-2-[(2-cyclohexylacetyl)hydrazinylidene]acetate](/img/structure/B2763736.png)